molecular formula C11H13NO5 B1240850 Stresgenin B

Stresgenin B

Cat. No. B1240850
M. Wt: 239.22 g/mol
InChI Key: CARRZAASGLNADG-OTTCUZNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stresgenin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Heat Shock Protein Gene Expression

Stresgenin B, isolated from Streptomyces sp. AS-9, acts as an inhibitor of heat-induced heat shock protein (HSP) gene expression. It effectively inhibits heat-induced luciferase reporter-gene expression, controlled by the human hsp70B promoter, in Chinese hamster ovary cells. This compound also suppresses the synthesis of hsp72/73, hsp90, and hsp110, leading to the inhibition of thermotolerance induction. Its activities extend to moderate cytotoxicity against various neoplastic cell lines and antibacterial activities against strains like Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus (Akagawa et al., 1999).

Synthetic Challenges and Structural Revision

properties

Product Name

Stresgenin B

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

methyl (2E)-2-[(2R,3aR,6aS)-2-carbamoyl-2-methyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ylidene]acetate

InChI

InChI=1S/C11H13NO5/c1-11(10(12)14)16-7-4-3-6(9(7)17-11)5-8(13)15-2/h3-5,7,9H,1-2H3,(H2,12,14)/b6-5+/t7-,9+,11+/m0/s1

InChI Key

CARRZAASGLNADG-OTTCUZNQSA-N

Isomeric SMILES

C[C@]1(O[C@H]2C=C/C(=C\C(=O)OC)/[C@H]2O1)C(=O)N

Canonical SMILES

CC1(OC2C=CC(=CC(=O)OC)C2O1)C(=O)N

synonyms

stresgenin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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